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(2R)-

Cat. No.: B174623 Get Quote

Introduction
(R)-(+)-2-Acetoxypropionic acid, a chiral building block of significant interest in pharmaceutical

and fine chemical synthesis, demands rigorous analytical characterization to ensure its

chemical identity, purity, and stereochemical integrity. This guide provides an in-depth analysis

of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR)

Spectroscopy, and Mass Spectrometry (MS)—as they apply to this molecule. The

methodologies and interpretations presented herein are grounded in established principles and

are designed to offer researchers and drug development professionals a practical framework

for the comprehensive analysis of (R)-(+)-2-acetoxypropionic acid.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic

molecules. For a chiral molecule like (R)-(+)-2-acetoxypropionic acid, NMR provides not only

information about the carbon-hydrogen framework but can also be adapted for the assessment

of enantiomeric purity.

¹H NMR Spectroscopy
The proton NMR spectrum provides a detailed map of the hydrogen environments within the

molecule.
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Table 1: ¹H NMR Spectroscopic Data for (R)-(+)-2-Acetoxypropionic Acid

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~11.5 - 12.5 Singlet (broad) 1H -COOH

~5.05 Quartet 1H -CH(OAc)-

~2.10 Singlet 3H -C(O)CH₃

~1.50 Doublet 3H -CH(CH₃)-

Interpretation and Experimental Rationale:

The ¹H NMR spectrum of (R)-(+)-2-acetoxypropionic acid is expected to show four distinct

signals corresponding to the four unique proton environments.

Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the electronegativity

of the adjacent oxygen atoms and typically appears as a broad singlet far downfield. Its

chemical shift can be highly dependent on the solvent and concentration. The broadness of

the peak is a result of hydrogen bonding and chemical exchange. To confirm this peak, a

D₂O shake experiment can be performed. The addition of deuterium oxide will cause the -

COOH proton to exchange with deuterium, leading to the disappearance of this signal from

the spectrum.[1]

Methine Proton (-CH(OAc)-): This proton is adjacent to both an oxygen atom and a methyl

group. The oxygen atom's electron-withdrawing nature shifts this signal downfield. It appears

as a quartet due to coupling with the three protons of the adjacent methyl group (n+1 rule,

where n=3).

Acetyl Protons (-C(O)CH₃): These three protons are equivalent and are adjacent to a

carbonyl group, which deshields them. They appear as a sharp singlet as there are no

adjacent protons to couple with.

Methyl Protons (-CH(CH₃)-): These protons are on the carbon adjacent to the chiral center.

They are split into a doublet by the single methine proton (n+1 rule, where n=1).
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¹³C NMR Spectroscopy
Carbon-13 NMR provides insight into the carbon skeleton of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for (R)-(+)-2-Acetoxypropionic Acid

Chemical Shift (δ) ppm Assignment

~174 -COOH

~170 -C(O)CH₃

~68 -CH(OAc)-

~20 -C(O)CH₃

~16 -CH(CH₃)-

Data is estimated based on analogous structures and publicly available data for the (S)-

enantiomer.[2]

Interpretation and Experimental Rationale:

The proton-decoupled ¹³C NMR spectrum is expected to display five signals, corresponding to

the five distinct carbon environments in the molecule.

Carbonyl Carbons (-COOH and -C(O)CH₃): The two carbonyl carbons are the most

deshielded carbons in the spectrum due to the direct attachment of highly electronegative

oxygen atoms. The carboxylic acid carbon typically appears slightly more downfield than the

ester carbonyl carbon.[3][4]

Methine Carbon (-CH(OAc)-): This carbon is bonded to an oxygen atom, which causes a

significant downfield shift.

Methyl Carbons (-C(O)CH₃ and -CH(CH₃)-): The two methyl carbons are the most shielded

carbons in the molecule. The acetyl methyl carbon is slightly more deshielded due to its

proximity to the carbonyl group compared to the methyl group on the propionyl backbone.[5]

Experimental Protocol for NMR Analysis
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A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Sample Preparation:

Accurately weigh approximately 5-10 mg of (R)-(+)-2-acetoxypropionic acid.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃,

DMSO-d₆) in a clean, dry NMR tube. Chloroform-d (CDCl₃) is a common choice for its

ability to dissolve a wide range of organic compounds.

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

Instrument Setup:

Place the NMR tube in the spectrometer's probe.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity and resolution.

Data Acquisition:

Acquire the ¹H NMR spectrum using a standard pulse sequence.

Acquire the proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be

averaged to obtain a good signal-to-noise ratio.

II. Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in

a molecule.

Table 3: Key IR Absorption Bands for (R)-(+)-2-Acetoxypropionic Acid
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Wavenumber (cm⁻¹) Intensity Assignment

3300 - 2500 Broad, Strong O-H stretch (carboxylic acid)

~1750 Strong, Sharp C=O stretch (ester)

~1710 Strong, Sharp C=O stretch (carboxylic acid)

1320 - 1210 Medium C-O stretch

1440 - 1395 Medium O-H bend

Interpretation and Experimental Rationale:

The IR spectrum of (R)-(+)-2-acetoxypropionic acid is dominated by the characteristic

absorptions of its carboxylic acid and ester functional groups.

O-H Stretch: The most prominent feature of a carboxylic acid in an IR spectrum is the very

broad absorption band for the O-H stretch, which is due to strong hydrogen bonding. This

broadness often causes it to overlap with the C-H stretching vibrations.[6][7][8]

C=O Stretches: Two distinct carbonyl stretching bands are expected. The ester carbonyl

typically absorbs at a higher frequency (around 1750 cm⁻¹) compared to the carboxylic acid

carbonyl (around 1710 cm⁻¹). The exact position can be influenced by the physical state of

the sample (e.g., neat liquid, solution).[9][10]

C-O Stretch: A C-O stretching vibration is also expected in the fingerprint region.[6]

O-H Bend: The O-H bending vibration of the carboxylic acid group can also be observed.[6]

Experimental Protocol for IR Analysis (Attenuated Total
Reflectance - ATR)
ATR-FTIR is a common and convenient technique for obtaining IR spectra of liquid samples.

Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum.

Sample Application: Place a small drop of (R)-(+)-2-acetoxypropionic acid directly onto the

ATR crystal.
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Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to

improve the signal-to-noise ratio.

Data Processing: The acquired spectrum is ratioed against the background spectrum to

produce the final absorbance or transmittance spectrum.

III. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which can aid in its identification.

Table 4: Expected Mass Spectrometry Data for (R)-(+)-2-Acetoxypropionic Acid

m/z Proposed Fragment

132 [M]⁺ (Molecular Ion)

87 [M - COOH]⁺

73 [M - OAc]⁺

45 [COOH]⁺

43 [CH₃CO]⁺

Interpretation and Experimental Rationale:

The mass spectrum of (R)-(+)-2-acetoxypropionic acid is expected to show a molecular ion

peak and several characteristic fragment ions.

Molecular Ion Peak ([M]⁺): The peak corresponding to the intact molecule with one electron

removed. For (R)-(+)-2-acetoxypropionic acid (C₅H₈O₄), the expected m/z is 132.[11][12]

Key Fragmentations:

Loss of the carboxyl group (-COOH, 45 Da) would result in a fragment at m/z 87.[13]

Cleavage of the ester linkage could lead to the loss of the acetoxy group (-OAc, 59 Da),

though less common, or more likely, formation of an acylium ion.
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A prominent peak at m/z 43 is expected, corresponding to the acetyl cation ([CH₃CO]⁺).

[14]

A peak at m/z 45 corresponding to the carboxyl fragment ([COOH]⁺) is also likely.[15]

Loss of the hydroxyl radical (-OH, 17 Da) from the carboxylic acid is a common

fragmentation pathway for carboxylic acids, which would yield a fragment at m/z 115.[13]

[16]

Experimental Protocol for Mass Spectrometry (Electron
Ionization - EI)
Electron ionization is a hard ionization technique that leads to significant fragmentation,

providing a detailed fragmentation pattern.

Sample Introduction: The sample is introduced into the ion source, typically via direct

infusion or after separation by gas chromatography (GC).

Ionization: In the ion source, the sample molecules are bombarded with a high-energy

electron beam (typically 70 eV), leading to the ejection of an electron and the formation of a

molecular ion.

Fragmentation: The molecular ions, being high in energy, undergo fragmentation to produce

a series of smaller, charged fragments.

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-

flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

Detection: The separated ions are detected, and a mass spectrum is generated, which is a

plot of ion intensity versus m/z.

IV. Workflow Visualizations
NMR Analysis Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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for-r-2-acetoxypropionic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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